3-Amino-2-quinoxalinecarbonitrile, 1-oxide 3-Amino-2-quinoxalinecarbonitrile, 1-oxide
Brand Name: Vulcanchem
CAS No.: 500889-07-6
VCID: VC20490907
InChI: InChI=1S/C9H6N4O/c10-5-8-9(11)12-6-3-1-2-4-7(6)13(8)14/h1-4H,(H2,11,12)
SMILES:
Molecular Formula: C9H6N4O
Molecular Weight: 186.17 g/mol

3-Amino-2-quinoxalinecarbonitrile, 1-oxide

CAS No.: 500889-07-6

Cat. No.: VC20490907

Molecular Formula: C9H6N4O

Molecular Weight: 186.17 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-2-quinoxalinecarbonitrile, 1-oxide - 500889-07-6

Specification

CAS No. 500889-07-6
Molecular Formula C9H6N4O
Molecular Weight 186.17 g/mol
IUPAC Name 3-amino-1-oxidoquinoxalin-1-ium-2-carbonitrile
Standard InChI InChI=1S/C9H6N4O/c10-5-8-9(11)12-6-3-1-2-4-7(6)13(8)14/h1-4H,(H2,11,12)
Standard InChI Key HKJYMNNVHHEJGY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)N=C(C(=[N+]2[O-])C#N)N

Introduction

Chemical and Structural Properties

Molecular Characteristics

3-Amino-2-quinoxalinecarbonitrile, 1-oxide belongs to the quinoxaline 1,4-di-N-oxide family, a class known for hypoxia-targeting activity. Its IUPAC name, 3-amino-1-oxidoquinoxalin-1-ium-2-carbonitrile, reflects the presence of an N-oxide group at position 1, a cyano group at position 2, and an amino substituent at position 3. Key physicochemical properties include:

PropertyValue
Molecular Weight186.17 g/mol
DensityNot reported
Boiling PointNot reported
LogP (Partition Coefficient)~1.66 (estimated)
Topological Polar Surface Area75.59 Ų

The compound’s planar structure facilitates intercalation into DNA, while the N-oxide group enhances redox cycling under hypoxic conditions, generating cytotoxic radicals .

Synthetic Methodologies

Cyclization Reactions

The synthesis of 3-amino-2-quinoxalinecarbonitrile, 1-oxide involves cyclization between benzofuroxan derivatives and α-cyano ketones. A representative protocol from the literature proceeds as follows:

  • Reactants: Benzofuroxan (5.0 mmol) and benzoylacetonitrile (5.0 mmol) in ethanol (40 mL).

  • Catalyst: Potassium carbonate (1% w/w).

  • Conditions: Stirring at room temperature for 3 hours.

  • Workup: Filtration and recrystallization from ethanol yields the product as a yellow solid (46–48% yield).

This method prioritizes scalability and reproducibility, critical for pharmaceutical development.

Structural Confirmation

Synthetic products are validated via:

  • Melting Point Analysis: 208–210°C .

  • Spectroscopy: IR peaks at 2235 cm⁻¹ (C≡N stretch) and 1625 cm⁻¹ (C=N stretch); ¹H-NMR signals at δ 8.69–7.60 ppm (aromatic protons) .

Mechanism of Hypoxia-Selective Cytotoxicity

Redox Activation

Under hypoxic conditions, the N-oxide group undergoes enzymatic reduction to generate reactive oxygen species (ROS) and nitric oxide (NO), which induce DNA strand breaks and apoptosis . This mechanism is analogous to tirapazamine but with enhanced selectivity due to the nitrile group’s electron-withdrawing effects.

Apoptotic Pathways

In HL-60 leukemia cells, the compound activates caspase-3 and caspase-9, triggering mitochondrial-mediated apoptosis . Comparative studies show a 10-fold increase in potency under hypoxia (IC₅₀ = 0.53 μM) versus normoxia (IC₅₀ = 5.21 μM) .

Cytotoxic Activity Across Cancer Cell Lines

The compound exhibits broad-spectrum activity, as demonstrated in Table 1:

Table 1: Cytotoxicity of 3-Amino-2-quinoxalinecarbonitrile, 1-oxide in Hypoxic Conditions

Cell LineIC₅₀ (μM)
BEL-7402 (Liver)0.31
HepG2 (Liver)0.76
HL-60 (Leukemia)0.53
NCI-H460 (Lung)4.91
HCT-116 (Colon)2.25

Activity correlates with tumor hypoxia levels, making it particularly effective against hepatocellular carcinoma and leukemia .

Structure-Activity Relationships (SAR)

Substituent Effects

  • Position 3: Aryl groups (e.g., 3-chlorophenyl) enhance hypoxic cytotoxicity by improving DNA intercalation .

  • Position 7: Methyl or methoxy groups reduce IC₅₀ values by 40–60% compared to unsubstituted analogues .

  • N-Oxide Groups: Essential for redox activation; removal abolishes activity .

Comparison with Analogues

Replacing the nitrile group with carboxamide or carboxylate moieties decreases potency but improves solubility, suggesting avenues for prodrug development .

Pharmacological Applications

Anticancer Therapy

The compound’s hypoxia selectivity positions it as a candidate for adjunct therapy with radiation or chemotherapy, particularly in tumors resistant to conventional treatments.

Future Directions

  • Derivatization: Introducing solubilizing groups (e.g., polyethylene glycol) to improve bioavailability.

  • Combination Therapy: Synergy studies with checkpoint inhibitors or hypoxia-activated prodrugs.

  • In Vivo Validation: Pharmacokinetic and efficacy trials in xenograft models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator